molecular formula C13H18ClNO B1474802 1-(2-Chloro-4-methylbenzyl)piperidin-4-ol CAS No. 1694132-66-5

1-(2-Chloro-4-methylbenzyl)piperidin-4-ol

Cat. No.: B1474802
CAS No.: 1694132-66-5
M. Wt: 239.74 g/mol
InChI Key: PSZZLYXQIGMHEL-UHFFFAOYSA-N
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Description

1-(2-Chloro-4-methylbenzyl)piperidin-4-ol is a useful research compound. Its molecular formula is C13H18ClNO and its molecular weight is 239.74 g/mol. The purity is usually 95%.
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Biochemical Analysis

Biochemical Properties

1-(2-Chloro-4-methylbenzyl)piperidin-4-ol plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. This compound has been shown to interact with the chemokine receptor CCR5, a G-protein coupled receptor that is essential for HIV-1 entry into cells . The interaction between this compound and CCR5 involves a strong salt-bridge interaction, which is facilitated by the presence of a basic nitrogen atom in the compound. Additionally, the compound’s lipophilic groups enhance its binding affinity to the receptor .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound has been observed to influence cell signaling pathways, particularly those involving calcium mobilization . By acting as a CCR5 antagonist, this compound can inhibit the entry of HIV-1 into cells, thereby affecting gene expression and cellular metabolism. The compound’s ability to modulate these pathways highlights its potential therapeutic applications .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound’s basic nitrogen atom forms a salt-bridge interaction with the CCR5 receptor, anchoring the ligand to the receptor site . This interaction inhibits the receptor’s function, preventing HIV-1 from entering the cell. Additionally, this compound may influence gene expression by modulating transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time to assess its stability and long-term impact on cellular function. The compound has demonstrated stability under various conditions, maintaining its activity over extended periods . Long-term studies have shown that this compound can sustain its inhibitory effects on CCR5, leading to prolonged suppression of HIV-1 entry into cells .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits CCR5 without causing significant toxicity . At higher doses, some adverse effects have been observed, including potential toxicity to non-target cells . These findings highlight the importance of optimizing dosage to achieve therapeutic benefits while minimizing adverse effects.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound’s metabolism primarily involves hydroxylation and conjugation reactions, which facilitate its excretion from the body . These metabolic processes are crucial for maintaining the compound’s bioavailability and reducing potential toxicity.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in target tissues . The compound’s lipophilic nature enhances its ability to cross cell membranes, facilitating its distribution to various cellular compartments.

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles, where it exerts its biochemical effects . Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and optimizing its therapeutic potential.

Properties

IUPAC Name

1-[(2-chloro-4-methylphenyl)methyl]piperidin-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18ClNO/c1-10-2-3-11(13(14)8-10)9-15-6-4-12(16)5-7-15/h2-3,8,12,16H,4-7,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSZZLYXQIGMHEL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)CN2CCC(CC2)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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